4-Phenylcyclohexanethiol

Description

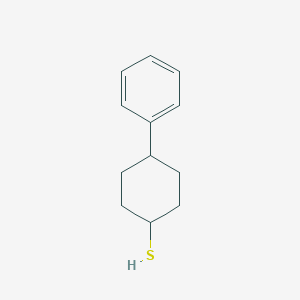

4-Phenylcyclohexanethiol is a sulfur-containing cyclohexane derivative characterized by a phenyl group and a thiol (-SH) functional group at the 4-position of the cyclohexane ring. Thiols like this compound are known for their nucleophilicity, odor, and ability to form disulfide bonds, distinguishing them from oxygenated analogs such as phenols or alcohols. Applications may include organic synthesis, material science, or pharmaceutical intermediates, though specific uses require further validation.

Properties

IUPAC Name |

4-phenylcyclohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGQRCMAWNUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039320-23-4 | |

| Record name | 4-phenylcyclohexanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

4-Phenylcyclohexanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: It serves as a probe in studying thiol-disulfide exchange reactions in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-Phenylcyclohexanethiol exerts its effects involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways. The phenyl group enhances its stability and reactivity, making it a valuable compound in chemical reactions .

Comparison with Similar Compounds

4-Phenylphenol (CAS 92-69-3)

- Structure : Biphenyl backbone with a hydroxyl (-OH) group at the 4-position.

- Molecular Formula : C₁₂H₁₀O (MW: 170.21 g/mol) vs. 4-Phenylcyclohexanethiol (estimated C₁₂H₁₄S; MW: ~190.3 g/mol).

- Acidity: Phenols (pKa ~10) are more acidic than thiols (pKa ~10–12), influencing reactivity in deprotonation reactions .

- Safety: 4-Phenylphenol causes skin/eye irritation and requires immediate flushing with water upon exposure .

Table 1: Phenol vs. Thiol Functional Group Comparison

| Property | 4-Phenylphenol | This compound (Inferred) |

|---|---|---|

| Functional Group | -OH | -SH |

| Molecular Weight (g/mol) | 170.21 | ~190.3 |

| Acidity (pKa) | ~10 | ~10–12 |

| Key Hazards | Skin/eye irritation | Odor, potential respiratory effects |

Cyclohexanone Derivatives

4-Heptylcyclohexanone (CAS 16618-75-0)

- Structure: Cyclohexanone with a heptyl chain at the 4-position.

- Molecular Formula : C₁₃H₂₄O (MW: 196.33 g/mol).

- Reactivity : The ketone group enables nucleophilic additions, whereas thiols undergo oxidation to disulfides or alkylation reactions .

- Safety : Releases irritating fumes upon combustion; requires carbon dioxide or dry powder extinguishers .

Table 2: Cyclohexanone vs. Cyclohexanethiol Derivatives

| Property | 4-Heptylcyclohexanone | This compound (Inferred) |

|---|---|---|

| Functional Group | Ketone (C=O) | Thiol (-SH) |

| Molecular Weight (g/mol) | 196.33 | ~190.3 |

| Key Reactivity | Nucleophilic addition | Disulfide formation |

Cyclohexanol Derivatives

4-Ethylcyclohexanol

- Structure: Cyclohexanol with an ethyl substituent.

- Molecular Formula : C₈H₁₆O (MW: 128.21 g/mol).

- Hydrogen Bonding : The hydroxyl group forms strong hydrogen bonds, enhancing water solubility compared to thiols, which have weaker H-bonding capacity .

- Applications : Used in fragrances and solvents, whereas thiols may serve as catalysts or reducing agents .

Aromatic Carboxylic Acid Derivatives

2-(4-Phenylcyclohexyl)acetic Acid (CAS 108062-27-7)

- Structure : Cyclohexylphenyl group with an acetic acid side chain.

- Molecular Formula : C₁₄H₁₈O₂ (MW: 218.29 g/mol).

- Solubility : Carboxylic acids are highly polar, favoring aqueous solubility, while thiols are more lipophilic .

- Analytical Methods : Characterized via HPLC, GC-MS, and NMR, similar to methods applicable to thiols .

Key Research Findings and Trends

Functional Group Impact: Oxygenated analogs (phenols, alcohols) generally exhibit higher polarity and H-bonding capacity than thiols, affecting their solubility and interaction with biological systems .

Safety Profiles: Thiols often require stricter handling due to volatility and odor, whereas phenols and ketones prioritize irritation control .

Synthetic Utility: Cyclohexanethiols are valuable in creating disulfide-linked polymers or metal-chelating agents, contrasting with cyclohexanones' use in condensation reactions .

Biological Activity

4-Phenylcyclohexanethiol (C₁₂H₁₆S) is an organic compound characterized by a thiol group attached to a cyclohexane ring with a phenyl substituent. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its unique structural properties and potential biological activities.

- Molecular Formula: C₁₂H₁₆S

- Molecular Weight: 192.32 g/mol

- CAS Number: 1039320-23-4

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with other molecules, particularly proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions. The phenyl group enhances the compound's stability and reactivity, making it a valuable tool in biochemical research.

Biological Applications

-

Enzyme Modulation:

- The thiol group can participate in thiol-disulfide exchange reactions, which are critical in regulating enzyme activity and protein folding.

- Research indicates that compounds with similar structures can inhibit or activate specific enzymes, suggesting potential applications in drug development.

-

Antioxidant Activity:

- Thiols are known for their antioxidant properties, which help protect cells from oxidative stress. Studies suggest that this compound may exhibit similar protective effects.

- Antimicrobial Properties:

Case Studies and Research Findings

Several studies have explored the biological activities of thiol compounds similar to this compound:

- Enzyme Inhibition Studies:

- Antibacterial Activity:

-

Oxidative Stress Protection:

- Research has highlighted the role of thiols in mitigating oxidative damage in cellular models, suggesting that this compound could provide similar protective benefits .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antioxidant and enzyme modulator |

| Cyclohexanethiol | Lacks phenyl group | Less reactive; limited applications |

| Phenylmethanethiol | Directly attached phenyl group | Similar reactivity; different applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.